molecular formula C11H22N2O2 B8221330 tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B8221330
M. Wt: 214.30 g/mol
InChI Key: PLLHWQMECGKRCY-IUCAKERBSA-N
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Description

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are a significant class of nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate typically involves the protection of the amine group and the introduction of the tert-butyl ester. One common method is the reaction of (3S,5S)-3-amino-5-methylpiperidine with tert-butyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products Formed

    Substitution Reactions: Products include various substituted piperidines depending on the electrophile used.

    Deprotection Reactions: The major product is the free amine, which can be further functionalized.

Scientific Research Applications

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate is unique due to the presence of the methyl group, which can influence its steric and electronic properties, making it distinct in terms of reactivity and application potential.

Properties

IUPAC Name

tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate
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